molecular formula C21H30N4O7 B10785022 Yvad-cho

Yvad-cho

Cat. No.: B10785022
M. Wt: 450.5 g/mol
InChI Key: HWLANCVZPRATJR-GKEYINFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YVAD-CHO, also known as N-acetyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-L-alaninamide, is a potent and specific inhibitor of caspase-1. Caspase-1 is an enzyme that plays a crucial role in the inflammatory response by converting pro-interleukin-1β into its active form, interleukin-1β. This compound is widely used in scientific research to study the role of caspase-1 in various biological processes and diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YVAD-CHO involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Coupling: The amino acids are coupled to the resin using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The peptide is cleaved from the resin using a cleavage reagent such as hydrogen fluoride (HF) or TFA.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

YVAD-CHO primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions

    Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)

    Deprotection Reagents: Trifluoroacetic acid (TFA)

    Cleavage Reagents: Hydrogen fluoride (HF), Trifluoroacetic acid (TFA)

Major Products

The major product formed from the synthesis of this compound is the peptide itself, which is then purified to obtain the final compound.

Mechanism of Action

YVAD-CHO exerts its effects by binding to the active site of caspase-1, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of pro-interleukin-1β to its active form, interleukin-1β, and subsequently reduces inflammation. The molecular target of this compound is caspase-1, and the pathway involved is the inflammatory signaling pathway .

Comparison with Similar Compounds

YVAD-CHO is unique in its specificity for caspase-1. Similar compounds include:

    DEVD-CHO: A selective inhibitor of caspase-3, used to study apoptosis.

    Z-VAD-FMK: A broad-spectrum caspase inhibitor that inhibits multiple caspases.

    Ac-YVAD-CMK: Another caspase-1 inhibitor but with a different mechanism of action.

This compound stands out due to its high specificity and potency in inhibiting caspase-1, making it a valuable tool in inflammation and cell death research .

Properties

Molecular Formula

C21H30N4O7

Molecular Weight

450.5 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C21H30N4O7/c1-11(2)18(25-20(31)16(22)8-13-4-6-15(27)7-5-13)21(32)23-12(3)19(30)24-14(10-26)9-17(28)29/h4-7,10-12,14,16,18,27H,8-9,22H2,1-3H3,(H,23,32)(H,24,30)(H,25,31)(H,28,29)/t12-,14-,16-,18-/m0/s1

InChI Key

HWLANCVZPRATJR-GKEYINFOSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

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